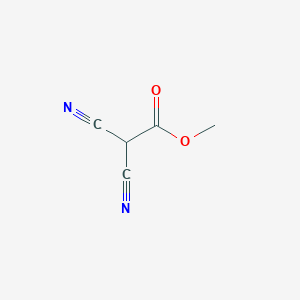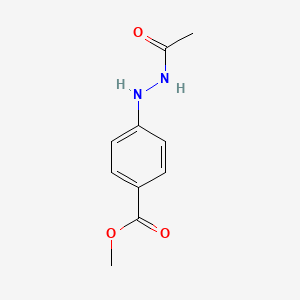
methyl 4-(2-acetylhydrazinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-(2-acetylhydrazinyl)benzoate: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with an acetylhydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-acetylhydrazinyl)benzoate typically involves the esterification of 4-(2-acetylhydrazino)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the reaction rate and reduce the environmental impact by minimizing waste production .
Chemical Reactions Analysis
Types of Reactions: methyl 4-(2-acetylhydrazinyl)benzoate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Products: Oxidized derivatives of the hydrazino group
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Products: Reduced forms of the acetylhydrazino group
-
Substitution:
Reagents: Electrophiles or nucleophiles
Products: Substituted derivatives at the aromatic ring or the hydrazino group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Electrophiles like bromine in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: methyl 4-(2-acetylhydrazinyl)benzoate is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of methyl 4-(2-acetylhydrazinyl)benzoate involves its interaction with specific molecular targets. The acetylhydrazino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl 4-aminobenzoate: Used as a local anesthetic in medical applications.
Uniqueness: methyl 4-(2-acetylhydrazinyl)benzoate is unique due to the presence of the acetylhydrazino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 4-(2-acetylhydrazinyl)benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)11-12-9-5-3-8(4-6-9)10(14)15-2/h3-6,12H,1-2H3,(H,11,13) |
InChI Key |
MRTYDOBHXQLQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[4-(Aminomethyl)cyclohexyl]methyl}amino)ethan-1-ol](/img/structure/B8564975.png)
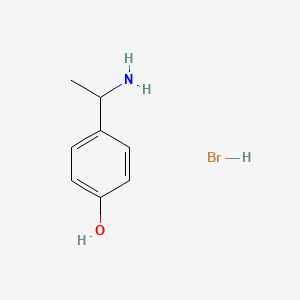
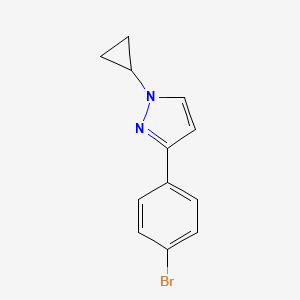

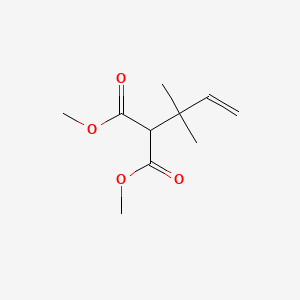


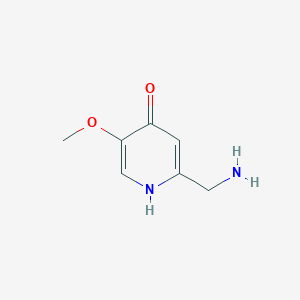
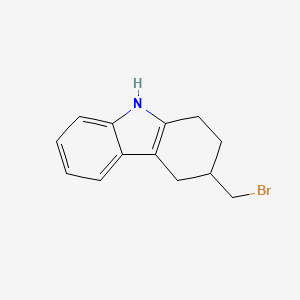


![4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene](/img/structure/B8565055.png)
